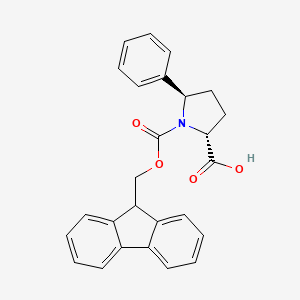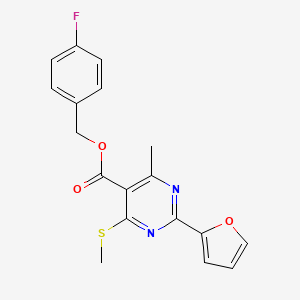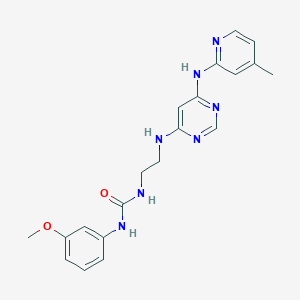
(2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 2171273-43-9 . It has a molecular weight of 413.47 . This compound is also known as Fmoc-L-β-phenylalanine, and it is an amino acid used as a building block for the synthesis of peptides and proteins.
Molecular Structure Analysis
The InChI code for this compound is1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and their stereochemistry. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (413.47 ) and its InChI code, which provides information about its molecular structure . Unfortunately, the search results did not provide additional details like melting point, boiling point, or density.Applications De Recherche Scientifique
Spectroscopic Analysis and Theoretical Studies
Research involving spectroscopic analysis and theoretical approaches, such as the study conducted by Devi et al. (2018), explores the structural and thermodynamic properties of related pyrrolidine carboxylic acids using density functional theory (DFT). Such studies contribute to understanding the electronic properties and reactivity of fluorenylmethoxycarbonyl-protected compounds, which can be pivotal in designing novel materials and molecules for various scientific applications (Devi, Fatma, Parveen, Bishnoi, & Singh, 2018).
Synthesis and Resolution of Enantiopure Compounds
The work by Wright et al. (2003) showcases the resolution of similar compounds into their enantiopure states, which is crucial for creating specific chiral molecules that can have significant implications in drug development and other areas of chemical synthesis (Wright, Formaggio, Toniolo, Török, Péter, Wakselman, & Mazaleyrat, 2003).
Peptide Synthesis Applications
The Fmoc group, a common protective group for amino acids in peptide synthesis, is central to the development of synthetic methodologies for peptides and proteins. Research by Fields and Noble (2009) highlights the advances in Fmoc solid phase peptide synthesis (SPPS), which has enabled the synthesis of biologically active peptides and small proteins. This technology plays a critical role in the pharmaceutical industry and bioorganic chemistry, offering new avenues for therapeutic development (Fields & Noble, 2009).
Advanced Organic Synthesis Techniques
Further advancements in synthesis techniques utilizing fluorenylmethoxycarbonyl-protected amino acids are illustrated by studies on solid-phase synthesis and the development of new linkers for this process. For example, Bleicher et al. (2000) reported on new phenylfluorenyl-based linkers for solid-phase synthesis, offering higher acid stability and efficiency in synthesizing carboxylic acids and amines. Such innovations contribute to the efficiency and versatility of synthetic organic chemistry (Bleicher, Lutz, & Wuethrich, 2000).
Safety and Hazards
Propriétés
IUPAC Name |
(2R,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEBFSSXASHKSF-DNQXCXABSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N([C@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2574173.png)
![1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2574174.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2574179.png)
![N-butan-2-yl-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2574184.png)



![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2574189.png)
![N-(2,4-dimethylphenyl)-N'-{4-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2574191.png)
![1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2574192.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B2574193.png)